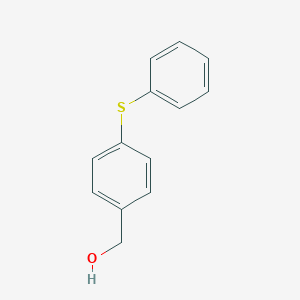

p-(Phenylthio)benzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43060. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-phenylsulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOAWMRWDZJQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212511 | |

| Record name | p-(Phenylthio)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6317-56-2 | |

| Record name | 4-(Phenylthio)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6317-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Phenylthio)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6317-56-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Phenylthio)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(phenylthio)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-(PHENYLTHIO)BENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMD9BW7WU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of p-(Phenylthio)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and spectral characteristics of p-(Phenylthio)benzyl alcohol (CAS No. 6317-56-2). This bifunctional molecule, incorporating both a primary alcohol and a diaryl thioether, serves as a valuable intermediate in organic synthesis, notably as a known impurity in the manufacturing of the antimycotic agent Fenticonazole nitrate.[1][2] This document details its physical and chemical properties, provides established experimental protocols for its synthesis and key reactions, and presents predicted spectroscopic data to aid in its characterization. The information is structured to be a practical resource for professionals in research, chemical development, and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a white to pale beige crystalline solid at room temperature.[1][2][3] Its structure features a benzyl alcohol core where the benzene ring is substituted at the para position with a phenylthio group. This imparts a bifunctional nature, with reactive sites at the hydroxyl group and the sulfur atom.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 6317-56-2 | [2][4][5] |

| Molecular Formula | C₁₃H₁₂OS | [2][4][5] |

| Molecular Weight | 216.30 g/mol | [2][5] |

| Appearance | Pale beige solid / White to off-white crystalline powder | [1][2][3] |

| Melting Point | 46-48 °C | [3] |

| Boiling Point | 390.2 °C at 760 mmHg | [3] |

| Density | 1.21 g/cm³ | [3] |

| pKa (Predicted) | 14.26 ± 0.10 | [2] |

| Solubility | Sparingly soluble in water | [1] |

| Storage Temperature | -20°C, Sealed, Dry | [2] |

| Flash Point | 189.6 °C | [3] |

| Topological Polar Surface Area | 45.5 Ų | [5] |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following table outlines the predicted chemical shifts for the ¹H and ¹³C NMR spectra in a standard solvent like CDCl₃.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~7.40 - 7.20 (m, 9H) | Aromatic Protons (Ar-H) | ~140 | C-OH |

| ~4.70 (s, 2H) | Methylene Protons (-CH₂OH) | ~136 | C-S (ipso, benzyl ring) |

| ~1.8 - 2.5 (br s, 1H) | Hydroxyl Proton (-OH) | ~135 | C-S (ipso, phenyl ring) |

| ~132 | Ar-C (ortho to S, phenyl) | ||

| ~129 | Ar-C (meta to S, phenyl) | ||

| ~128 | Ar-C (ortho to CH₂OH) | ||

| ~127 | Ar-C (meta to CH₂OH) | ||

| ~127 | Ar-C (para to S, phenyl) | ||

| ~64 | -CH₂OH |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3400 - 3200 | O-H | Stretch | Strong, Broad |

| 3100 - 3000 | C-H (Aromatic) | Stretch | Medium |

| 1585, 1480 | C=C (Aromatic) | Stretch | Medium-Strong |

| 1250 - 1000 | C-O | Stretch | Strong |

| ~700 & ~750 | C-H (Aromatic) | Out-of-plane bend | Strong |

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is expected to exhibit fragmentation patterns characteristic of benzyl alcohols.

| m/z Value | Predicted Fragment | Notes |

| 216 | [M]⁺ | Molecular Ion Peak |

| 198 | [M - H₂O]⁺ | Loss of water (dehydration), common for alcohols. |

| 183 | [M - H₂O - CH₃]⁺ | Subsequent loss of a methyl radical. |

| 139 | [M - C₆H₅]⁺ | Cleavage of the phenyl group. |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds. |

Chemical Synthesis and Reactivity

This compound is a versatile synthetic intermediate due to its two distinct functional handles.

Synthesis Workflow

The most common laboratory synthesis involves the reduction of the corresponding aldehyde, 4-(phenylthio)benzaldehyde.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Reduction

Materials:

-

4-(phenylthio)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(phenylthio)benzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford pure this compound.

Core Reactivity

The molecule's reactivity is dominated by the alcohol and thioether functionalities.

Caption: Core reactivity pathways for this compound.

-

Reactions at the Hydroxyl Group:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, p-(phenylthio)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).[6] Stronger oxidation could lead to the carboxylic acid.

-

Esterification: It readily undergoes Fischer esterification with carboxylic acids under acidic catalysis or reacts with acyl chlorides in the presence of a base to form the corresponding esters.[1]

-

Thioetherification: The alcohol can be converted to a thioether through reactions with thiols, often catalyzed by a Lewis acid such as Cu(OTf)₂.[7]

-

-

Reactions at the Thioether Group:

-

Oxidation: The sulfide linkage is susceptible to oxidation. Treatment with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) will yield the corresponding sulfoxide. The use of excess oxidant will further oxidize the sulfoxide to the sulfone.[8] This provides a route to molecules with different electronic and solubility properties.

-

Applications and Relevance in Drug Development

The primary documented relevance of this compound in the pharmaceutical industry is as a synthetic intermediate and a process impurity in the production of Fenticonazole.[2] Fenticonazole is a potent, broad-spectrum antimycotic agent. Understanding the properties and formation of this compound is therefore critical for process optimization, impurity profiling, and quality control in the manufacturing of this active pharmaceutical ingredient (API). Its bifunctional nature also makes it a candidate building block for the synthesis of new chemical entities in discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. CAS # 6317-56-2, 4-(Phenylthio)benzyl alcohol, [4-(Phenylthio)phenyl]methanol, this compound - chemBlink [chemblink.com]

- 5. This compound | C13H12OS | CID 80593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ACP - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [acp.copernicus.org]

- 7. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Structural Analysis of (4-phenylsulfanylphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-phenylsulfanylphenyl)methanol, a diaryl thioether derivative, holds potential interest in medicinal chemistry and materials science due to its structural motifs. A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for its application and development. This technical guide provides a comprehensive analysis of the structural and spectroscopic characteristics of (4-phenylsulfanylphenyl)methanol. While experimental crystallographic and complete spectral data are not publicly available, this document compiles predicted spectroscopic data and outlines the necessary experimental protocols for its synthesis and detailed characterization. This guide serves as a foundational resource for researchers engaged in the study and utilization of this compound.

Chemical Identity and Physical Properties

(4-phenylsulfanylphenyl)methanol, also known as p-(phenylthio)benzyl alcohol, is identified by the Chemical Abstracts Service (CAS) number 6317-56-2.[1] Its molecular formula is C₁₃H₁₂OS, and it has a molecular weight of 216.30 g/mol .[1]

| Property | Value | Reference |

| IUPAC Name | (4-phenylsulfanylphenyl)methanol | [1] |

| CAS Number | 6317-56-2 | [1] |

| Molecular Formula | C₁₃H₁₂OS | [1] |

| Molecular Weight | 216.30 g/mol | [1] |

| PubChem CID | 80593 | [1] |

Spectroscopic Analysis

Due to the limited availability of public experimental spectra for (4-phenylsulfanylphenyl)methanol, this section presents predicted data based on its chemical structure, which is a valuable tool for preliminary characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of (4-phenylsulfanylphenyl)methanol in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 - 7.20 | Multiplet | 9H | Aromatic protons (C₆H₅S- and -C₆H₄-) |

| ~ 4.65 | Singlet | 2H | Methylene protons (-CH₂OH) |

| Variable | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

The predicted ¹³C NMR spectrum in CDCl₃ would show signals for the twelve unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 125 | Aromatic carbons |

| ~ 64 | Methylene carbon (-CH₂OH) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for (4-phenylsulfanylphenyl)methanol are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1580, 1480, 1440 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~ 1080 | Medium | C-S stretch |

| ~ 1015 | Medium to Strong | C-O stretch (primary alcohol) |

| 850 - 800 | Strong | p-disubstituted benzene C-H out-of-plane bend |

| 750 - 700 and 700 - 680 | Strong | Monosubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Interpretation |

| 216 | Molecular ion (M⁺) |

| 199 | [M - OH]⁺ |

| 185 | [M - CH₂OH]⁺ |

| 109 | [C₆H₅S]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

This section outlines a general but detailed protocol for the synthesis, purification, and analysis of (4-phenylsulfanylphenyl)methanol.

Synthesis of (4-phenylsulfanylphenyl)methanol

A common method for the synthesis of diaryl thioethers is the reaction of a thiol with an aryl halide. A subsequent reduction of a carbonyl group can yield the desired alcohol.

Reaction Scheme:

-

Nucleophilic Aromatic Substitution: 4-Fluorobenzaldehyde reacts with thiophenol in the presence of a base to form 4-(phenylthio)benzaldehyde.

-

Reduction: The resulting aldehyde is then reduced to (4-phenylsulfanylphenyl)methanol using a suitable reducing agent.

Materials:

-

4-Fluorobenzaldehyde

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 4-(phenylthio)benzaldehyde

-

To a round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (1.5 eq).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 4-(phenylthio)benzaldehyde.

Step 2: Reduction to (4-phenylsulfanylphenyl)methanol

-

Dissolve the crude 4-(phenylthio)benzaldehyde in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Purification

The crude (4-phenylsulfanylphenyl)methanol can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified solid.

Characterization

The purified product should be characterized by the following methods to confirm its identity and purity:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FTIR Spectroscopy: To identify the key functional groups.

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point Analysis: To assess the purity.

Structural Analysis Workflow

The following diagram illustrates a typical workflow for the structural analysis of a novel or synthesized small molecule like (4-phenylsulfanylphenyl)methanol.

Conclusion

This technical guide provides a detailed overview of the structural and spectroscopic properties of (4-phenylsulfanylphenyl)methanol. While experimental data is currently limited in the public domain, the predicted spectral data and the outlined experimental protocols offer a solid foundation for researchers. The provided workflow for structural analysis serves as a general guideline for the comprehensive characterization of this and similar small molecules. Further experimental investigation is encouraged to validate the predicted data and to fully elucidate the crystallographic structure of this compound, which will be invaluable for its future applications in drug development and materials science.

References

p-(Phenylthio)benzyl Alcohol (CAS: 6317-56-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of p-(Phenylthio)benzyl alcohol (CAS: 6317-56-2), a key intermediate and known impurity in the synthesis of the antifungal agent Fenticonazole Nitrate.[1][2] This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its known applications and safety considerations. Spectroscopic data, based on closely related compounds, are presented to aid in characterization. This guide is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a pale beige solid organic compound.[3] It is characterized by the presence of a phenylthio (-S-Ph) group and a hydroxymethyl (-CH₂OH) group attached to a central benzene ring in a para configuration.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6317-56-2 | [4] |

| Molecular Formula | C₁₃H₁₂OS | [4] |

| Molecular Weight | 216.30 g/mol | [4] |

| Appearance | Pale beige solid | [3] |

| Melting Point | 46-48 °C | [3] |

| Boiling Point | 390.2 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.21 g/cm³ (Predicted) | [3] |

| Solubility | Sparingly soluble in water.[5] Slightly soluble in DMSO and methanol.[1] | [1][5] |

| pKa | 14.26 ± 0.10 (Predicted) | [5] |

| Storage Temperature | -20°C, in a dry and sealed environment. | [5] |

Synthesis of this compound

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

p-Chlorobenzyl alcohol

-

Thiophenol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-chlorobenzyl alcohol (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.

-

Addition of Base: Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution and stir for 15-20 minutes at room temperature.

-

Addition of Thiophenol: Slowly add thiophenol (1.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Data (Expected)

Due to the lack of publicly available spectra for this compound, the following tables provide expected chemical shifts and characteristic peaks based on the analysis of structurally similar compounds.[9][10][11]

Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 - 7.20 | m | 9H | Aromatic protons |

| ~4.65 | s | 2H | -CH₂OH |

| ~1.90 | s | 1H | -OH |

Table 3: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 125 | Aromatic carbons |

| ~64 | -CH₂OH |

Table 4: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 (broad) | O-H stretch |

| 3100 - 3000 | Aromatic C-H stretch |

| ~1580, 1480, 1440 | Aromatic C=C stretch |

| ~1015 | C-O stretch |

| ~740, 690 | C-S stretch and aromatic C-H bend |

Table 5: Expected Mass Spectrometry Data (Electron Ionization)

| m/z | Fragmentation |

| 216 | [M]⁺ (Molecular ion) |

| 199 | [M - OH]⁺ |

| 187 | [M - CH₂OH]⁺ |

| 109 | [C₆H₅S]⁺ |

| 77 | [C₆H₅]⁺ |

Applications and Biological Relevance

The primary documented application of this compound is as a crucial intermediate in the synthesis of Fenticonazole nitrate, a broad-spectrum antifungal agent.[1][2] Fenticonazole is used in the treatment of various fungal infections.[5]

Caption: Role in Fenticonazole Synthesis.

As an impurity in the final pharmaceutical product, its presence and concentration are critical quality attributes that need to be monitored and controlled during the manufacturing process. There is limited direct information on the specific biological activity of this compound itself. However, the structurally related benzyl alcohol is known to have antiseptic properties.

Safety and Handling

Based on available GHS classifications, this compound should be handled with care in a well-ventilated laboratory setting.[4] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [12]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a significant compound in the field of pharmaceutical synthesis, primarily due to its role as a key building block for Fenticonazole. This guide provides a consolidated resource of its known properties, a likely synthetic pathway, and expected analytical data. Further research into its specific biological activities and the development of optimized, documented synthetic procedures would be beneficial for the scientific community.

References

- 1. rsc.org [rsc.org]

- 2. File:Fenticonazole synthesis.svg - Wikipedia [en.wikipedia.org]

- 3. CN102028652B - Method for preparing fenticonazole nitrate suppository - Google Patents [patents.google.com]

- 4. This compound | C13H12OS | CID 80593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101955462B - Fenticonazole nitrate, preparation of levorotatory form and dextrorotatory form and application of levorotatory form in preparing antifungal medicaments - Google Patents [patents.google.com]

- 6. A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]

- 8. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 12. (4-(Phenylthio)phenyl)methanol | 6317-56-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Spectral Data of p-(Phenylthio)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for p-(Phenylthio)benzyl alcohol. It includes detailed experimental protocols for acquiring this data and a workflow for spectral analysis.

Spectral Data Summary

While specific experimental datasets for this compound are not publicly available, the following tables summarize the expected spectral features based on its structure and established principles of organic spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.2-7.5 | Multiplet | 9H | Aromatic Protons (C₆H₅S- and -C₆H₄-) |

| ~4.6 | Singlet | 2H | Methylene Protons (-CH₂OH) |

| ~2.0-3.0 (variable) | Broad Singlet | 1H | Hydroxyl Proton (-OH) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~125-140 | Aromatic | Aromatic Carbons |

| ~64 | Aliphatic | Methylene Carbon (-CH₂OH) |

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3550-3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2950-2850 | Medium | C-H Stretch (Aliphatic) |

| 1600-1475 | Medium-Weak | C=C Stretch (Aromatic) |

| 1300-1000 | Strong | C-O Stretch (Alcohol) |

| ~1090 | Medium | C-S Stretch (Thioether) |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 216 | Molecular Ion [M]⁺ |

| 199 | [M-OH]⁺ |

| 185 | [M-CH₂OH]⁺ |

| 109 | [C₆H₅S]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Ensure the final solution height in the NMR tube is between 4 and 5 cm.

-

Cap the NMR tube securely.

2.1.2 Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which will improve spectral resolution.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay). For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Acquire the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.2 Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Thin Solid Film Method)

-

Place a small amount (a few milligrams) of this compound into a clean vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.

-

Using a pipette, transfer one or two drops of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to fully evaporate, leaving a thin film of the solid compound on the plate.

-

Visually inspect the film to ensure it is not too thick, which can cause oversaturation of the signal.

2.2.2 Data Acquisition

-

Record a background spectrum of the empty spectrometer.

-

Place the salt plate with the prepared sample film into the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

2.3 Mass Spectrometry (MS)

2.3.1 Sample Preparation and Introduction

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system. For a solid sample, a direct insertion probe is a common method.

2.3.2 Data Acquisition (Electron Ionization - EI)

-

The sample is introduced into the ion source of the mass spectrometer, where it is vaporized under high vacuum.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each fragment ion.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for the characterization of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Reactivity of the Hydroxyl Group in p-(Phenylthio)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the hydroxyl group in p-(phenylthio)benzyl alcohol. This bifunctional molecule, possessing both a reactive hydroxyl group and a thioether linkage, is a key intermediate in the synthesis of various bioactive molecules, most notably the antifungal agent Fenticonazole.[1][2] Understanding the chemical behavior of its hydroxyl group is paramount for optimizing existing synthetic routes and developing novel derivatives. This document details the principal reactions of the hydroxyl moiety—oxidation, etherification, and esterification—supported by experimental data from analogous benzyl alcohol systems, detailed reaction mechanisms, and generalized experimental protocols.

Introduction

This compound, with the chemical formula C₁₃H₁₂OS, is an organic aromatic compound characterized by a benzyl alcohol core substituted with a phenylthio group at the para position.[3] This substitution pattern imparts a unique electronic environment to the benzylic hydroxyl group, influencing its reactivity. The presence of the sulfur atom in the thioether linkage can modulate the electron density of the aromatic ring and, consequently, the reactivity of the benzylic carbon and the hydroxyl group. The molecule typically appears as a pale beige solid with a melting point of 46-48°C.[1][4] Its significance in the pharmaceutical industry, primarily as a precursor to Fenticonazole, necessitates a thorough understanding of its chemical transformations.[1][2] This guide focuses on the three major reaction pathways of the hydroxyl group: oxidation to the corresponding aldehyde, etherification to form ether derivatives, and esterification to produce ester compounds.

Oxidation of the Hydroxyl Group

The primary alcohol functionality of this compound can be readily oxidized to the corresponding aldehyde, p-(phenylthio)benzaldehyde. This transformation is a critical step in various synthetic sequences. Over-oxidation to the carboxylic acid, 4-(phenylthio)benzoic acid, is a potential side reaction that can be controlled by the choice of oxidizing agent and reaction conditions.[5]

Reaction Mechanism and Catalysts

The oxidation of benzyl alcohols to aldehydes can be achieved using a variety of oxidizing agents. Common laboratory-scale reagents include chromium-based oxidants like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, more environmentally benign catalyst systems.

A general mechanism for the oxidation of a primary alcohol to an aldehyde involves the formation of a more reactive intermediate (e.g., a chromate ester in the case of PCC) followed by an elimination step to form the carbon-oxygen double bond.

Catalytic aerobic oxidation using transition metal catalysts, such as palladium or platinum supported on various materials, offers a greener alternative.[6][7][8] For instance, the oxidation of benzyl alcohol to benzaldehyde has been reported with a 99% yield using a Pt@CHs catalyst in the presence of oxygen.[8] The presence of electron-donating or electron-withdrawing groups on the aromatic ring can influence the reaction rate and yield.[6]

Quantitative Data for Oxidation of Benzyl Alcohol Derivatives

| Substrate | Oxidizing System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Aldehyde (%) | Yield (%) | Reference |

| Benzyl alcohol | PdOx/CeO₂-NR, Air | Solvent-free | 100 | 18 | 50 | 93 | ~47 | [6] |

| 4-Methoxybenzyl alcohol | PdOx/CeO₂-NR, Air | Solvent-free | 100 | 18 | 70 | 86 | ~60 | [6] |

| 4-Methylbenzyl alcohol | PdOx/CeO₂-NR, Air | Solvent-free | 100 | 18 | 66 | 81 | ~53 | [6] |

| Benzyl alcohol | Pt@CHs, O₂ | Toluene/H₂O | 80 | 3 | >99 | >99 | 99 | [8] |

| 4-(Dimethylamino)benzyl alcohol | Pt@CHs, O₂ | Toluene/H₂O | 80 | 3 | - | - | 80 | [8] |

| Benzyl alcohol | N,N-dibromo-p-toluenesulfonamide | MeCN | Room Temp | - | - | - | - (over-oxidation noted) | [5] |

Generalized Experimental Protocol for Oxidation

Catalytic Aerobic Oxidation:

-

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene, 3 mL) in a round-bottom flask, add the catalyst (e.g., Pt@CHs, 5 mol%) and a base (e.g., KOH, 1.5 mmol).

-

Heat the reaction mixture to the desired temperature (e.g., 80°C).

-

Bubble air or oxygen through the reaction mixture with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the catalyst and wash with the solvent.

-

The filtrate is then subjected to a standard aqueous work-up, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Etherification of the Hydroxyl Group

The hydroxyl group of this compound can undergo etherification to form a variety of ether derivatives. This reaction is particularly important as it is the key step in the synthesis of Fenticonazole, where the alcohol is coupled with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

Williamson Ether Synthesis

A common method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.

The reactivity of this SN2 reaction is dependent on the nature of the alkyl halide and the steric hindrance around the reacting centers.

Catalytic Dehydrative Etherification

More recently, catalytic methods for the direct dehydrative coupling of two different alcohols have been developed, offering a more atom-economical approach. These reactions are often catalyzed by transition metals, such as iron(II/III) chloride.[9]

Quantitative Data for Etherification of Benzyl Alcohol Derivatives

The following table summarizes yields for the etherification of various substituted benzyl alcohols, which can serve as a reference for the expected reactivity of this compound.

| Benzyl Alcohol Derivative | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | Benzyl alcohol | FeCl₃·6H₂O | Propylene Carbonate | 100 | 14 | 91 | [9] |

| 4-Methylbenzyl alcohol | 4-Methylbenzyl alcohol | FeCl₃·6H₂O | Propylene Carbonate | 100 | 14 | 88 | [9] |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzyl alcohol | FeCl₃·6H₂O | Propylene Carbonate | 100 | 24 | 82 | [9] |

| 2-Trifluoromethylbenzyl alcohol | 2-Trifluoromethylbenzyl alcohol | FeCl₃·6H₂O | Propylene Carbonate | 120 | 28 | 56 | [9] |

| Benzyl alcohol | 1-(Naphthalen-2-yl)ethanol | FeCl₂·4H₂O / Ligand | Propylene Carbonate | 100 | 24 | 88 (unsymmetrical) | [9] |

| Benzyl alcohol | Ethanol | 2,4,6-trichloro-1,3,5-triazine/DMSO | Ethanol | Reflux | 2 | 92 | [10] |

Generalized Experimental Protocol for Williamson Ether Synthesis

-

To a solution of this compound (1.0 equiv) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., NaH, 1.1 equiv) portion-wise at 0°C.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Esterification of the Hydroxyl Group

The hydroxyl group of this compound can be esterified with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is widely used for the synthesis of various compounds and for the protection of the hydroxyl group.

Fischer Esterification

The Fischer esterification involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl). This is an equilibrium process, and the removal of water is often necessary to drive the reaction to completion.

Steglich Esterification

For more sensitive substrates or when milder conditions are required, the Steglich esterification is a preferred method. This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation at room temperature.

Quantitative Data for Esterification of Benzyl Alcohol

The following data for the esterification of benzyl alcohol provides an indication of the expected efficiency of these reactions.

| Alcohol | Carboxylic Acid/Derivative | Coupling System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | Acetic acid | Porous Polymeric Acid Catalyst (PAFR) | Neat | 50 | 12 | 94 | [11] |

| Benzyl alcohol | Acetic acid | p-Toluenesulfonic acid | Neat | 50 | 12 | ~80 | [11] |

| Benzyl alcohol | Mosher's acid | 2-Benzyloxypyridine/MeOTf | Toluene | 90 | 24 | - | [12] |

Generalized Experimental Protocol for Steglich Esterification

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), this compound (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in a dry aprotic solvent (e.g., dichloromethane, DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equiv) in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with the solvent.

-

Wash the filtrate sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated aqueous solution of NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the general mechanisms for the key reactions of the hydroxyl group and a typical experimental workflow.

References

- 1. Cas 6317-56-2,this compound | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 6317-56-2 - BuyersGuideChem [buyersguidechem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Chemoselective Oxidation of the Thioether in p-(Phenylthio)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of thioethers to sulfoxides and sulfones is a fundamental transformation in organic synthesis, with significant implications in the pharmaceutical industry and materials science. The resulting sulfoxides and sulfones often exhibit unique biological activities and physicochemical properties. This technical guide focuses on the chemoselective oxidation of the thioether moiety in p-(phenylthio)benzyl alcohol, a molecule presenting the synthetic challenge of a readily oxidizable primary benzylic alcohol. This document provides a comprehensive overview of suitable methodologies, detailed experimental protocols, and comparative data to aid researchers in selecting and implementing the optimal strategy for this transformation.

Core Challenge: Chemoselectivity

The primary obstacle in the oxidation of this compound is the potential for concomitant oxidation of the benzyl alcohol to benzaldehyde or benzoic acid. Thioethers are generally more nucleophilic and susceptible to oxidation than primary alcohols. However, many common oxidizing agents are capable of oxidizing both functionalities. Therefore, achieving high chemoselectivity for the sulfur atom is paramount. This guide explores methodologies that have demonstrated high selectivity in the oxidation of thioethers in the presence of alcohol groups.

Data Presentation: Comparison of Oxidation Methods

The following tables summarize quantitative data for the selective oxidation of thioethers to their corresponding sulfoxides and sulfones using various oxidizing agents. While specific data for this compound is limited in the literature, the data presented for structurally related substrates provide a strong basis for method selection.

Table 1: Selective Oxidation of Thioethers to Sulfoxides

| Oxidizing Agent/Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| H₂O₂ / Sc(OTf)₃ | 4-(Methylthio)phenol | CH₃CN | RT | 0.5 | 98 | [1][2] |

| H₂O₂ / Sc(OTf)₃ | Methyl phenyl sulfide | CH₃CN | RT | 0.5 | 99 | [1][2] |

| H₂O₂ / Sc(OTf)₃ | 2-(Methylthio)benzyl alcohol | CH₃CN | RT | 1 | 95 | [1][2] |

| NaIO₄ | Thioanisole | H₂O/CH₂Cl₂ | 0 | 15 | 91 | [3] |

| m-CPBA | Methyl phenyl sulfide | CH₂Cl₂ | 0 | 0.5 | >95 | [4][5] |

| H₂O₂ / Ti-Zeolite (TS-1) | tert-Butyl methyl sulfide | Methanol | RT | 24 | >90 (sulfoxide) | [6][7][8] |

Table 2: Oxidation of Thioethers to Sulfones

| Oxidizing Agent/Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| H₂O₂ / Ti-Zeolite (TS-1) | n-Butyl methyl sulfide | Methanol | RT | 24 | >90 (sulfone) | [6][7][8] |

| m-CPBA (2.2 equiv.) | Methyl phenyl sulfide | CH₂Cl₂ | RT | 2 | >95 | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments that demonstrate high chemoselectivity for thioether oxidation in the presence of hydroxyl groups.

Protocol 1: Scandium Triflate-Catalyzed Selective Oxidation to Sulfoxide with Hydrogen Peroxide[1][2]

This method is highly recommended for its exceptional chemoselectivity, mild reaction conditions, and use of an environmentally benign oxidant. The Lewis acidity of scandium triflate is believed to activate the hydrogen peroxide, facilitating a selective attack on the sulfur atom.

Materials:

-

This compound

-

Scandium (III) triflate (Sc(OTf)₃)

-

Hydrogen peroxide (30% aqueous solution)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

Procedure:

-

To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add scandium (III) triflate (0.05 mmol, 5 mol%).

-

Stir the mixture at room temperature for 5 minutes.

-

Add hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution (10 mL).

-

Extract the mixture with dichloromethane or ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield p-(phenylsulfinyl)benzyl alcohol.

Protocol 2: Sodium Metaperiodate Oxidation to Sulfoxide[3]

This classical method is known for its high selectivity in oxidizing thioethers to sulfoxides with minimal over-oxidation to the sulfone. The reaction is typically performed in a biphasic system or in alcoholic solvents.

Materials:

-

This compound

-

Sodium metaperiodate (NaIO₄)

-

Methanol (MeOH) or a mixture of water and dichloromethane

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve sodium metaperiodate (1.1 mmol, 1.1 equivalents) in deionized water (5 mL).

-

Add the aqueous NaIO₄ solution dropwise to the stirred solution of the thioether over 15 minutes.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction may take several hours.

-

Once the starting material is consumed, filter the reaction mixture to remove the sodium iodate byproduct.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: meta-Chloroperoxybenzoic Acid (m-CPBA) Oxidation to Sulfoxide or Sulfone[4][5]

m-CPBA is a versatile oxidizing agent. By controlling the stoichiometry, one can selectively obtain either the sulfoxide or the sulfone. However, careful temperature control is crucial to avoid over-oxidation and potential side reactions with the alcohol.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure for Sulfoxide:

-

Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (approximately 1.1 equivalents, considering the purity) in dichloromethane (5 mL) dropwise to the stirred solution.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite (10 mL).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) to remove m-chlorobenzoic acid, followed by brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.

Procedure for Sulfone:

-

Follow the same initial steps as for the sulfoxide synthesis.

-

Use at least 2.2 equivalents of m-CPBA.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion.

-

Perform the same workup and purification as described for the sulfoxide.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for the selective oxidation of a thioether to a sulfoxide and a sulfone.

Caption: General workflow for selective thioether to sulfoxide oxidation.

Caption: General workflow for thioether to sulfone oxidation.

References

- 1. Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3 [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. reddit.com [reddit.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

An In-depth Technical Guide to the Synthesis and Characterization of p-(Phenylthio)benzyl Alcohol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of p-(phenylthio)benzyl alcohol, a key intermediate in the preparation of various organic compounds, including the antimycotic agent Fenticonazole nitrate.[1][2] This document details a primary synthetic route, experimental protocols, and in-depth characterization data to support research and development in medicinal chemistry and materials science.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the reduction of its corresponding aldehyde, 4-(phenylthio)benzaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Synthetic Pathway

The general reaction scheme for the synthesis of this compound is illustrated below.

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

4-(Phenylthio)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(phenylthio)benzaldehyde (1.0 equivalent) in methanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting aqueous residue, add dichloromethane to extract the organic product. Separate the organic layer. Wash the organic layer sequentially with deionized water and a saturated aqueous solution of sodium bicarbonate.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a pale beige solid.[3]

Characterization of this compound

The structural confirmation and purity of the synthesized this compound are established through various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₂OS |

| Molecular Weight | 216.30 g/mol |

| Appearance | Pale beige to light beige solid |

| Melting Point | 46-48 °C |

| Boiling Point | 390.2 °C at 760 mmHg (Predicted) |

| Density | Approximately 1.21 g/cm³ |

| Solubility | Slightly soluble in DMSO and methanol |

| CAS Number | 6317-56-2 |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 9H | Aromatic Protons | |

| 4.65 | s | 2H | -CH₂-OH | |

| 1.80 | br s | 1H | -OH |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| 140.9 | C (quaternary, aromatic) | |

| 135.3 | C (quaternary, aromatic) | |

| 131.1 | CH (aromatic) | |

| 129.1 | CH (aromatic) | |

| 128.4 | CH (aromatic) | |

| 127.4 | CH (aromatic) | |

| 126.9 | CH (aromatic) | |

| 64.7 | -CH₂-OH |

Note: Specific peak assignments may vary slightly depending on the solvent and instrument used.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3200 | O-H stretch (alcohol) | Broad, Strong |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2920 - 2850 | C-H stretch (aliphatic) | Medium |

| 1580 - 1450 | C=C stretch (aromatic ring) | Medium-Strong |

| 1050 - 1000 | C-O stretch (primary alcohol) | Strong |

| 750 - 690 | C-H bend (aromatic) | Strong |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

| m/z | Assignment |

| 216 | [M]⁺ (Molecular ion) |

| 199 | [M - OH]⁺ |

| 185 | [M - CH₂OH]⁺ |

| 139 | [M - C₆H₅S]⁺ |

| 109 | [C₆H₅S]⁺ |

| 77 | [C₆H₅]⁺ |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material to the fully characterized final product.

Caption: Experimental workflow for synthesis and characterization.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, most notably in the pharmaceutical industry.[3] It is a key intermediate in the multi-step synthesis of Fenticonazole, an imidazole antifungal agent. The hydroxyl group provides a reactive site for further functionalization, allowing for the construction of the ether linkage found in the final drug molecule.[1][2] The phenylthio moiety also plays a role in the overall biological activity of the resulting compound. The efficient and well-characterized synthesis of this intermediate is therefore critical for the reliable production of such therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of p-(Phenylthio)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of p-(Phenylthio)benzyl alcohol, specifically its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed experimental protocols and a clear presentation of data.

Physical Properties of this compound

This compound is a chemical compound with the molecular formula C₁₃H₁₂OS. It is also known by other names such as 4-(phenylthio)benzenemethanol. This compound is of interest in various research and development sectors, particularly in the synthesis of pharmaceutical compounds.

The physical properties of this compound are summarized in the table below. These values are critical for its handling, purification, and application in synthetic chemistry.

| Physical Property | Value | Conditions |

| Melting Point | 46-48 °C | - |

| Boiling Point | 390.2 °C | at 760 mmHg |

Table 1: Key Physical Properties of this compound[1]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of a chemical compound. The following sections detail the standard experimental methodologies for these measurements.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[2][3] This is achieved by tapping the sealed end of the capillary tube on a hard surface.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is at the same level as the sample.

-

Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure accurate measurement.[2]

-

Observation: The sample is observed through the magnifying lens of the apparatus.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Principle: A small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.

Apparatus:

-

Thiele tube or a small test tube in a beaker of heating oil

-

Capillary tube (sealed at one end)

-

Thermometer

-

Small rubber band or wire to attach the test tube to the thermometer

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of this compound (in its liquid state, if necessary by gentle warming) is placed into a small test tube.

-

Capillary Tube Placement: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band. The assembly is then clamped and immersed in a Thiele tube or an oil bath, ensuring the sample is below the level of the heating fluid.[4]

-

Heating: The apparatus is heated gently and steadily. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point of the sample.[4][5] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Logical Relationship of Physical Properties

The physical properties of a compound are intrinsically linked to its molecular structure. The following diagram illustrates this fundamental relationship for this compound.

Caption: Relationship between the compound and its physical states/properties.

References

An In-depth Technical Guide on the Solubility of p-(Phenylthio)benzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of p-(Phenylthio)benzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining its solubility in a range of common organic solvents. Understanding the solubility of this compound is critical for its use in organic synthesis, particularly for reaction setup, purification, and formulation development.

Physicochemical Properties of this compound

This compound, also known as (4-phenylsulfanylphenyl)methanol, is a pale beige to light beige solid.[1][2][3][4] Its fundamental properties are summarized below, as they influence its solubility behavior.

| Property | Value | Reference |

| CAS Number | 6317-56-2 | [2][3][4][5] |

| Molecular Formula | C₁₃H₁₂OS | [2][3][4][5] |

| Molecular Weight | 216.30 g/mol | [1][2][5] |

| Melting Point | 46-48 °C | [1][2][4] |

| Boiling Point | 390.2 °C at 760 mmHg | [2][4] |

| Density | 1.21 g/cm³ | [2][4] |

| Appearance | Pale beige solid | [2][3][4] |

While one source indicates that this compound is slightly soluble in DMSO and methanol, specific quantitative data is not provided.[1] Therefore, experimental determination is necessary to accurately quantify its solubility in various organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents. This protocol is based on standard laboratory practices for solubility assessment of organic compounds.[6][7][8][9]

2.1. Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

2.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

For finer suspensions, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (g/L) = C × DF Where:

-

C is the concentration of the diluted solution (g/L) determined from the analytical method.

-

DF is the dilution factor.

-

-

2.3. Data Presentation

The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| DMF | 25 | Experimental Value | Calculated Value |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. apicule.com [apicule.com]

- 2. This compound | 6317-56-2 - BuyersGuideChem [buyersguidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C13H12OS | CID 80593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. saltise.ca [saltise.ca]

Quantum Chemical Blueprint for p-(Phenylthio)benzyl Alcohol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive computational framework for the quantum chemical analysis of p-(Phenylthio)benzyl alcohol, a key intermediate in pharmaceutical synthesis.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document outlines the theoretical protocols for a thorough investigation of the molecule's electronic structure and properties. While a complete experimental and computational dataset for this compound is not publicly available, this guide establishes a robust methodology based on established quantum chemical techniques, providing a roadmap for future research and analysis.

Molecular Structure and Computational Approach

This compound (CAS 6317-56-2) is an aromatic compound featuring a benzyl alcohol moiety linked to a phenylthio group.[3] Its structural and electronic properties are of significant interest for understanding its reactivity and potential applications. Density Functional Theory (DFT) is the recommended computational method for this analysis, offering a favorable balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The initial step in the computational analysis is the geometry optimization of the this compound molecule. This process seeks to find the lowest energy conformation of the molecule. A common and effective method involves the B3LYP functional with a 6-311++G(d,p) basis set. The optimization process is iterative, adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | 1.78 Å |